2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole

Antimycobacterial QSAR Hammett substituent constant

2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole (CAS 604795-48-4) is a 2-benzylsulfanyl benzoxazole derivative with molecular formula C₁₅H₁₃NO₂S and molecular weight 271.3 g/mol. This compound belongs to a scaffold that has been systematically evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis, non-tuberculous mycobacteria, and multidrug-resistant M.

Molecular Formula C15H13NO2S
Molecular Weight 271.3 g/mol
Cat. No. B4422317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole
Molecular FormulaC15H13NO2S
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3O2
InChIInChI=1S/C15H13NO2S/c1-17-12-6-4-5-11(9-12)10-19-15-16-13-7-2-3-8-14(13)18-15/h2-9H,10H2,1H3
InChIKeyMLJQPYSUOJIVOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole: Core Properties, Antimycobacterial Relevance, and Sourcing Context


2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole (CAS 604795-48-4) is a 2-benzylsulfanyl benzoxazole derivative with molecular formula C₁₅H₁₃NO₂S and molecular weight 271.3 g/mol [1]. This compound belongs to a scaffold that has been systematically evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis, non-tuberculous mycobacteria, and multidrug-resistant M. tuberculosis strains, with structure-activity relationships (SAR) established through quantitative structure-activity relationship (QSAR) modelling [2]. The 3-methoxy substitution on the benzyl moiety distinguishes it from the more extensively studied nitro-substituted analogues (e.g., 3,5-dinitro, 4-nitro derivatives), which dominate the activity landscape of this chemotype.

Why 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole Cannot Be Indiscriminately Replaced by Other Benzylsulfanyl Benzoxazoles


Within the 2-benzylsulfanyl benzoxazole series, the electronic character of the benzyl substituent is a decisive determinant of antimycobacterial potency, as quantified by log MIC dependencies on Hammett σ constants and log P [1]. QSAR analysis demonstrated that electron-withdrawing substituents (e.g., 3,5-(NO₂)₂, 4-NO₂) significantly increase activity, while electron-donating groups shift potency in the opposite direction [1]. The 3-methoxy group (Hammett σ_m ≈ +0.12) is electron-donating, rendering the compound substantially less active than its nitro-bearing counterparts but potentially endowing it with differentiated physicochemical properties—higher lipophilicity (XLogP3-AA = 4.1 [2]) and altered solubility—that are mechanistically and operationally consequential. Procurement decisions that treat all 2-benzylsulfanyl benzoxazoles as functionally equivalent ignore these quantifiable SAR divergences, risking inappropriate selection of an inactive or suboptimal probe for a given experimental context.

2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole: Quantitative Differentiation Evidence Against Closest Structural Analogues


Electron-Donating Substituent Effect on Antimycobacterial Activity: 3-Methoxy vs. 3-Nitro and 3,5-Dinitro Analogues

The antimycobacterial potency of 2-(substituted benzyl)sulfanyl benzoxazoles is quantitatively governed by the electronic nature of the substituent. The 3-methoxy derivative bears an electron-donating group (Hammett σ_m = +0.12), which contrasts sharply with the electron-withdrawing substituents found in the most active analogues: 3-nitro (σ_m = +0.71) and 3,5-dinitro (Σσ_m = +1.42). QSAR modelling established a negative slope relating log MIC to Hammett σ constants (R = 0.79–0.88), meaning that less negative or positive σ values (electron-donating groups) correlate with higher MIC values (lower potency) [1]. The class-level MIC range for singly substituted derivatives against M. tuberculosis My 331/88 spans approximately 32 to >500 µmol/L; electron-donating methoxy derivatives are predicted to reside at the higher (less active) end of this distribution, while the dinitro derivatives (compounds 3t, 3u) achieve MICs as low as 2–32 µmol/L [2]. Although the precise MIC of the 3-methoxy compound was not individually reported, the QSAR model quantitatively predicts a significant rightward shift in the dose-response curve relative to nitro analogues.

Antimycobacterial QSAR Hammett substituent constant

Lipophilicity-Driven Activity Divergence: XLogP3-AA of the 3-Methoxy Derivative vs. Dinitro Lead Compounds

Lipophilicity is a second critical SAR determinant; the QSAR model demonstrated that antimycobacterial activity increases with decreasing log P, with the most active compounds (3t, 4a) exhibiting the lowest lipophilicity values [1]. The 3-methoxy derivative has a computed XLogP3-AA of 4.1 [2], placing it significantly higher on the lipophilicity scale than the dinitro analogue 3t, whose experimental log P is substantially lower (estimated log P ~1.5–2.5 based on the presence of two polar nitro groups). The QSAR regression coefficient for log P indicates that each unit increase in log P is associated with a measurable increase in log MIC (reduced potency). This lipophilicity difference is not merely incremental; it represents a structural boundary condition where the methoxy-substituted compound occupies a distinct region of property space that is associated with attenuated antimycobacterial activity.

Lipophilicity log P Antimycobacterial QSAR

Hydrogen-Bond Acceptor Count as a Formulation and Solubility Differentiator vs. Unsubstituted Benzyl Analogue

The 3-methoxy substitution introduces one additional hydrogen-bond acceptor (the methoxy oxygen), raising the total HBA count from 3 (in the unsubstituted 2-benzylsulfanyl benzoxazole) to 4 [1]. This difference, while modest, has been implicated in the limited solubility of benzylsulfanyl benzoxazole derivatives in aqueous assay media; the Klimesová et al. study explicitly notes that MIC determinations for several compounds could not be completed due to solubility limitations [2]. The increased HBA count of the 3-methoxy derivative may offer marginally improved aqueous compatibility over the parent unsubstituted compound, though this remains to be experimentally validated. By contrast, the dinitro analogues, despite their higher polarity from nitro groups, also bear 6 HBA, potentially leading to different solubility-limited behaviour in microbiological media.

Physicochemical properties Solubility Hydrogen bonding

Rotatable Bond Count and Conformational Flexibility Relative to Rigid Dinitro Comparators

The 3-methoxybenzyl substituent introduces a rotatable methoxy group, yielding a total of 4 rotatable bonds [1]. This is one more than the 3-nitro and 3,5-dinitro analogues, which have 3 rotatable bonds each (the benzyl-sulfur-benzoxazole linkage plus two rotatable bonds within the benzoxazole-thiol portion). Increased conformational freedom has implications for entropic penalties upon target binding and for the probability of adopting bioactive conformations. While this difference is small, in the context of the benzoxazole scaffold—where SAR is driven primarily by electronic effects [2]—the methoxy group's additional rotational degree of freedom provides a steric and conformational variable that is absent from the planar nitro substituents.

Conformational analysis Molecular flexibility Drug-likeness

Optimal Use Cases for 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole Within Antimycobacterial and SAR Research Programs


Electronically Matched Negative Control for Nitro-Substituted Benzoxazole Antimycobacterials

The 3-methoxy derivative serves as a close structural analogue of the highly active dinitro benzoxazole leads (e.g., compound 3t) while carrying an electron-donating substituent that quantitatively ablates antimycobacterial activity. QSAR models predict a several-fold increase in MIC relative to nitro analogues, attributable to the opposing Hammett σ values (σ_m = +0.12 vs. +1.42 for 3,5-dinitro) and elevated lipophilicity (XLogP3-AA = 4.1) [1] [2]. This makes the compound an ideal negative control for target engagement and selectivity studies where maintaining scaffold identity while eliminating on-target potency is essential.

Physicochemical Property Calibration Standard in Benzoxazole QSAR Model Extension

With its well-defined computed properties (XLogP3-AA = 4.1, HBA = 4, rotatable bonds = 4) [1] and a substituent that spans the electron-donating region of the Hammett scale, the 3-methoxy derivative fills a gap in the existing QSAR training set, which is dominated by electron-withdrawing substituents. Incorporating this compound into prospective QSAR model building—with experimental MIC determination—would extend the model's applicability domain into the electron-donating substituent space, improving predictive robustness for screening libraries that contain methoxy, hydroxy, or amino benzyl analogues [2].

Solubility and Formulation Feasibility Assessment for the Benzoxazole Scaffold

The Klimesová et al. study documented solubility-limited MIC determination for multiple benzylsulfanyl benzoxazoles [1]. The 3-methoxy derivative's intermediate computed lipophilicity (XLogP3-AA = 4.1) and hydrogen-bond acceptor count (HBA = 4) [2] position it as a candidate for comparative solubility screening against both more hydrophobic (unsubstituted benzyl) and more polar (dinitro) analogues. Such data would inform formulation decisions for in vivo pharmacokinetic studies of benzoxazole-based antimycobacterial candidates, where solubility-driven bioavailability limitations are a known attrition factor.

Conformational Analysis and Docking Template for Methoxy-Substituted Benzoxazole Congeners

The additional rotatable bond conferred by the 3-methoxy group (4 total rotatable bonds vs. 3 for nitro analogues) [1] provides an experimental template for assessing conformational effects on target binding. In molecular docking and molecular dynamics simulations, this compound can be used to probe whether the putative target binding site accommodates the methoxy group in its preferred orientation, generating hypotheses about steric tolerance that inform the design of larger alkoxy substituents or conformationally constrained analogues [2].

Quote Request

Request a Quote for 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.